molecular formula C19H29N3O2 B12274356 Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate

Cat. No.: B12274356
M. Wt: 331.5 g/mol
InChI Key: BCLSTGUNDZIIHC-UHFFFAOYSA-N
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Description

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate: is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be performed on the pyrrolo[1,2-a]pyrazine ring system.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction may lead to the formation of reduced pyrrolo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (substituted benzamido)phenylcarbamate: This compound shares the tert-butyl carbamate group but has a different core structure.

    Tert-butyl (®-4-oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-(1,2,4)triazolo[4,3-a]pyrazin-7(8h)-yl)-1-(2,4,5-trifluorophenyl): Another compound with a similar functional group but different ring system.

Uniqueness

Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate is unique due to its specific ring structure and the presence of both benzyl and tert-butyl carbamate groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl N-(2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)20-16-11-17-14-21(9-10-22(17)13-16)12-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,20,23)

InChI Key

BCLSTGUNDZIIHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CN(CCN2C1)CC3=CC=CC=C3

Origin of Product

United States

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